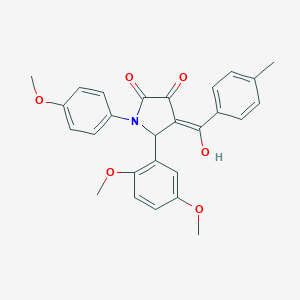
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrole derivatives. It has been extensively studied for its potential in various scientific applications due to its unique structural features.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential in various scientific applications. It has been shown to exhibit potent anti-inflammatory and antitumor activities. In addition, it has been found to possess significant antifungal and antibacterial properties. Furthermore, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and antitumor activities through the inhibition of the NF-κB signaling pathway. In addition, it has been proposed that 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one may exert its antifungal and antibacterial activities through the disruption of cell membrane integrity.
Biochemical and Physiological Effects:
4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to induce apoptosis in cancer cells. Furthermore, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit significant antifungal and antibacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potent anti-inflammatory and antitumor activities. In addition, it has been shown to possess significant antifungal and antibacterial properties. However, one of the main limitations of using 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. One possible direction is the investigation of its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is the development of novel analogs with improved solubility and bioavailability. Furthermore, the mechanism of action of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one could be further elucidated through in-depth studies. Finally, the compound could be further studied for its potential in the treatment of other diseases such as diabetes and cardiovascular diseases.
Conclusion:
In conclusion, 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been extensively studied for its potential in various scientific applications. It has been found to exhibit potent anti-inflammatory and antitumor activities, as well as significant antifungal and antibacterial properties. Furthermore, it has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has some limitations in terms of solubility, it holds great promise for future research in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 4-benzoyl-5-(4-chlorophenyl)-3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process. The first step involves the condensation of 4-chloroaniline and pyridine-3-carbaldehyde to form 4-chloro-N-(pyridin-3-yl)aniline. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the corresponding 3-hydroxy-1-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one. Finally, the compound is benzoylated using benzoyl chloride in the presence of a base to form the desired product.
Eigenschaften
Molekularformel |
C22H15ClN2O3 |
|---|---|
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H15ClN2O3/c23-16-10-8-14(9-11-16)19-18(20(26)15-5-2-1-3-6-15)21(27)22(28)25(19)17-7-4-12-24-13-17/h1-13,19,26H/b20-18- |
InChI-Schlüssel |
IHLPFFBLKRSUFW-ZZEZOPTASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O |
SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282490.png)
![4-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282497.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282506.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)